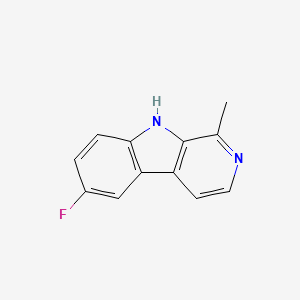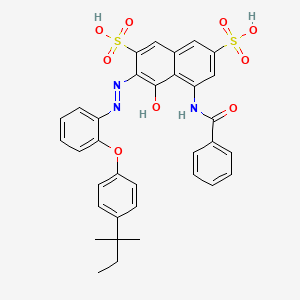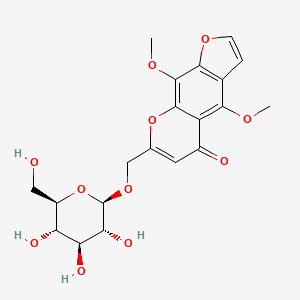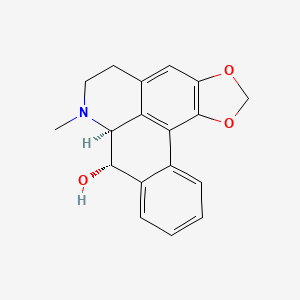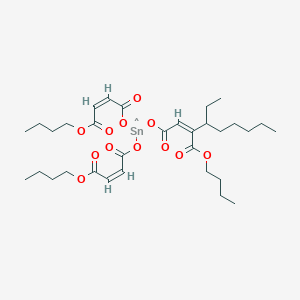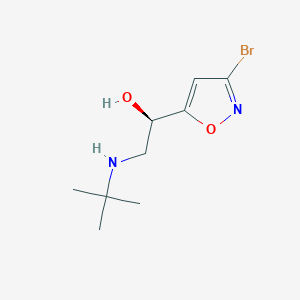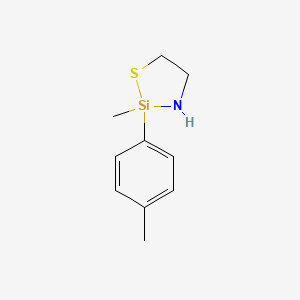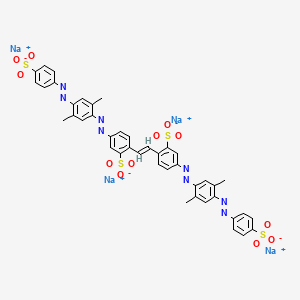
Tetrasodium 4,4'-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2'-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate is a synthetic organic compound widely used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the whiteness and brightness of materials. This compound is commonly used in the textile, paper, and detergent industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 2,5-dimethyl-4-aminobenzenesulfonic acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,4’-dihydroxystilbene-2,2’-disulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonate groups, enhancing its solubility in water.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to yield the tetrasodium salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized fragments of the original compound.
Reduction: Amines derived from the cleavage of azo bonds.
Substitution: Compounds with different functional groups replacing the sulfonate groups.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in staining procedures to enhance the visibility of biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in biomedical research.
Industry: Widely used as a whitening agent in textiles, paper, and detergents to improve the appearance of products.
Wirkmechanismus
The compound exerts its effects through the absorption of ultraviolet light and subsequent emission of visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states, followed by the release of energy as visible light when the electrons return to their ground state. The molecular targets include chromophores within the compound that facilitate this energy transition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate
- Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate
- Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate
Uniqueness
The uniqueness of Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate lies in its high fluorescence efficiency and stability under various environmental conditions. Its ability to enhance the whiteness and brightness of materials makes it superior to other whitening agents.
Eigenschaften
CAS-Nummer |
85959-56-4 |
|---|---|
Molekularformel |
C42H32N8Na4O12S4 |
Molekulargewicht |
1061.0 g/mol |
IUPAC-Name |
tetrasodium;5-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[4-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C42H36N8O12S4.4Na/c1-25-21-39(27(3)19-37(25)47-43-31-11-15-35(16-12-31)63(51,52)53)49-45-33-9-7-29(41(23-33)65(57,58)59)5-6-30-8-10-34(24-42(30)66(60,61)62)46-50-40-22-26(2)38(20-28(40)4)48-44-32-13-17-36(18-14-32)64(54,55)56;;;;/h5-24H,1-4H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4/b6-5+,47-43?,48-44?,49-45?,50-46?;;;; |
InChI-Schlüssel |
XUBBRWVWKGOFBE-IEBZFWCRSA-J |
Isomerische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
